2-Octen-3-ol
Description
Structure
3D Structure
Properties
CAS No. |
188953-20-0 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
oct-2-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,9H,3,5-7H2,1-2H3 |
InChI Key |
UIRVMCAAPSEQTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CC)O |
Origin of Product |
United States |
Biosynthesis Pathways of Unsaturated Octenols Primarily 1 Octen 3 Ol
Lipoxygenase (LOX) Pathway and Polyunsaturated Fatty Acid Precursors (e.g., Linoleic Acid)
The biosynthesis of 1-octen-3-ol (B46169) begins with polyunsaturated fatty acids, with linoleic acid being the most significant precursor. wikipedia.orgmdpi.com This pathway is initiated by the enzyme lipoxygenase (LOX). wikipedia.orgbris.ac.uk The LOX enzyme catalyzes the aerobic oxidation of linoleic acid, introducing an oxygen molecule to form a hydroperoxide intermediate. jmb.or.krnih.gov Specifically, linoleic acid is converted into 10-hydroperoxy-8E,12Z-octadecenoic acid (10-HPODE). bris.ac.uk This initial oxidation step is crucial and sets the stage for the subsequent cleavage reaction. While this pathway is well-established in mushrooms, the biosynthesis routes for 1-octen-3-ol can be diverse in other organisms. nih.gov
Role of Hydroperoxide Lyase (HPL) in Cleavage Reactions
Following the formation of the hydroperoxide, a second enzyme, hydroperoxide lyase (HPL), comes into play. wikipedia.orgbris.ac.uk HPL is responsible for the cleavage of the fatty acid hydroperoxide at a specific C-C bond. bris.ac.uk When HPL acts on 10-HPODE, it breaks the molecule, yielding two products: the C8 volatile compound (R)-(-)-1-octen-3-ol and 10-oxo-trans-8-decenoic acid. bris.ac.ukjst.go.jp This enzymatic cleavage is the final step in the direct formation of the characteristic mushroom alcohol. nih.gov Research on Agaricus bisporus has identified specific enzymes, AbLOX and AbHPL, as the key players in this sequential conversion of linoleic acid to 1-octen-3-ol. researchgate.net
Enzymatic Systems and Gene Expression in Fungi (e.g., Agaricus bisporus, Tricholoma matsutake, Pleurotus ostreatus)
Different fungal species utilize the LOX/HPL pathway to produce 1-octen-3-ol, with specific enzymes and genes identified in several popular edible mushrooms.
Agaricus bisporus (Button Mushroom): The biosynthetic pathway in A. bisporus has been extensively studied. It is established that linoleic acid is converted to 10-HPOD, which is then cleaved to produce 1-octen-3-ol. nih.govresearchgate.net Researchers have identified and cloned the genes responsible, naming them AbLOX (a multifunctional fatty acid dioxygenase) and AbHPL (a hydroperoxide lyase). nih.govresearchgate.net Reducing the expression of the AbLOX gene in the mushroom was shown to directly correlate with a decrease in the yield of 1-octen-3-ol. researchgate.net Optimal enzymatic activity for this conversion was found at a temperature of 35°C and a pH of 7.2. nih.gov
Tricholoma matsutake (Matsutake Mushroom): This highly prized mushroom is known for its distinct aroma, of which (R)-(-)-1-octen-3-ol is the major component. jmb.or.krnih.gov The biosynthesis in T. matsutake also follows the sequential reaction of lipoxygenase and hydroperoxide lyase on linoleic acid. jmb.or.kr Studies have shown that while other mushrooms produce this compound, the synthesis in T. matsutake exhibits better efficiency. jmb.or.krnih.gov Genes for lipoxygenase (LOX1, LOX2, LOX3) and hydroperoxide lyase have been cloned from T. matsutake and expressed in yeast (Saccharomyces cerevisiae) to produce the aroma compound. jmb.or.krnih.gov
Pleurotus ostreatus (Oyster Mushroom): Eight-carbon compounds are key to the flavor of oyster mushrooms. biotechnology.kiev.ua The biosynthesis of volatiles in P. ostreatus also involves the lipoxygenase pathway acting on polyunsaturated fatty acids. biotechnology.kiev.ua Analysis of various cultivated species, including P. ostreatus, has confirmed the presence of 1-octen-3-ol, with the (R)-(-) enantiomer being predominant, which is characteristic of biosynthetic production. researchgate.net
Table 1: Enzyme Combinations and Production of (R)-(-)-1-Octen-3-ol in Recombinant Yeast This table shows the relative production of (R)-(-)-1-octen-3-ol when different lipoxygenase (LOX) enzymes from T. matsutake were combined with hydroperoxide lyase (HPL) and reacted with linoleic acid. Data derived from a study on recombinant protein expression.
| Enzyme Combination | Relative Production of (R)-(-)-1-Octen-3-ol (%) |
| Lipoxygenase-1 + HPL | 100 |
| Lipoxygenase-2 + HPL | 58 |
| Lipoxygenase-3 + HPL | 72 |
| Source: Journal of Microbiology and Biotechnology. jmb.or.kr |
Bioconversion and Metabolic Engineering for Enhanced Production
The demand for natural flavors has driven research into biotechnological methods for producing 1-octen-3-ol. Bioconversion, which uses microorganisms or their enzymes to transform a substrate into a target compound, is a key strategy. jabonline.in
Metabolic engineering offers a more advanced approach. By introducing and expressing the necessary genes in a host organism, a microbial cell factory can be created. acs.org Researchers have successfully engineered the yeast Saccharomyces cerevisiae by introducing the lipoxygenase-1 and hydroperoxide lyase genes from Tricholoma matsutake. jmb.or.krnih.gov This transformed yeast was then able to convert linoleic acid into (R)-(-)-1-octen-3-ol, demonstrating a promising method for scalable and economical production of this natural aroma compound. jmb.or.krgoogle.com The process involves designing de novo biosynthetic pathways in well-understood host organisms like E. coli or S. cerevisiae. acs.org Such bioprocesses are part of "white biotechnology," which focuses on using renewable resources and biological systems for cleaner industrial production. jabonline.in
Environmental Factors Influencing Biosynthesis (e.g., Substrate Enrichment, Cultivation Conditions)
The production of 1-octen-3-ol is significantly influenced by the mushroom's growing environment and the composition of its substrate.
Substrate Enrichment: The availability of the precursor, linoleic acid, is a critical factor. mdpi.com Enriching the growth medium with substrates high in fatty acids, such as vegetable oils, can enhance the biosynthesis of 1-octen-3-ol. researchgate.net For instance, adding soybean oil to the culture medium of Penicillium camemberti increased 1-octen-3-ol production eightfold compared to a medium with only pure linoleic acid. researchgate.net Similarly, cultivating shiitake mushrooms on substrates like maize cobs has been shown to result in higher levels of C8 volatile compounds. researchgate.net Studies on Pleurotus species also showed that substrates like barley and oat straw improved the content of valuable fatty acids. mdpi.com
Cultivation Conditions: Physical and chemical parameters during cultivation play a crucial role. The optimal pH for the enzymatic formation of 1-octen-3-ol in Agaricus bisporus is around 6.0. researchgate.net The carbon-to-nitrogen (C/N) ratio of the substrate can also affect the metabolic pathways, with an appropriate ratio promoting the synthesis of volatile compounds. frontiersin.org Furthermore, the production of 1-octen-3-ol is an aerobic process, and ensuring adequate oxygen supply can enhance the yield. In a laboratory setting, providing pure oxygen to a mushroom homogenate reaction resulted in a bioconversion yield of 36%. researchgate.net
Table 2: Optimal Conditions for (R)-(-)-1-Octen-3-ol Biosynthesis in Transgenic Yeast This table outlines the optimized parameters for producing (R)-(-)-1-octen-3-ol using a transgenic yeast strain expressing genes from T. matsutake.
| Parameter | Optimal Condition |
| Substrate Concentration | 3 mM Linoleic Acid |
| Incubation Temperature | 30°C |
| Incubation Time | 24 hours |
| Source: Journal of Microbiology and Biotechnology. nih.gov |
Chemical Synthesis and Production Methods
Conventional Organic Synthesis Approaches
Traditional laboratory synthesis of 1-octen-3-ol (B46169) often relies on well-established organic reactions. These methods are valued for their reliability and the ability to produce the target compound on a significant scale.
Grignard Reaction
A primary method for synthesizing 1-octen-3-ol involves the Grignard reaction. nih.gov This approach utilizes the reaction between acrolein (2-propenal) and an amyl Grignard reagent, such as amylmagnesium bromide or amyl iodide. nih.govvaia.comfiu.edu The nucleophilic amyl group attacks the electrophilic carbonyl carbon of acrolein, and subsequent workup with water yields 1-octen-3-ol. fiu.edu While effective, a notable drawback of this method is the requirement for large quantities of anhydrous ethyl ether as a solvent. fiu.edu Reported yields for the Grignard synthesis of 1-octen-3-ol are approximately 65-85%. fiu.edu
Aldol (B89426) Condensation
Another conventional route is through an aldol condensation. This process can involve the reaction of heptanone-2 with formaldehyde (B43269) in the presence of a base like sodium hydroxide. fiu.edu This initially forms a beta-hydroxy ketone intermediate which, upon heating, undergoes dehydration to form 1-octen-3-one (B146737). youtube.com The subsequent selective reduction of this ketone produces 1-octen-3-ol. fiu.edu The yield for the aldol condensation to 1-octen-3-one is around 40%. fiu.edu
Selective Reduction of 1-Octen-3-one
The selective reduction of the carbonyl group in 1-octen-3-one is a direct and high-yielding method to produce 1-octen-3-ol. nih.govbris.ac.uk This transformation can be achieved using various reducing agents. A key advantage of this approach is its high efficiency, with yields reported to be over 90%. nih.govfiu.edu
A more complex, one-pot reaction for selective reduction starts with the telomerization of butadiene with acetic acid, catalyzed by a palladium complex. bris.ac.uk One of the products, the acetate (B1210297) of 1,7-octadien-3-ol (B8725285), is then converted to the alcohol. This alcohol is treated with diisobutylaluminium hydride to form an alkoxide, which protects the hydroxy group and masks the double bond at the C1 position. bris.ac.uk Subsequently, LiAlH₄ and Cp₂TiCl₂ are used to selectively reduce the double bond at the C7 position, and the final addition of dilute HCl liberates 1-octen-3-ol. bris.ac.uk Another sophisticated method involves the titanium-catalyzed selective reduction of 1,7-octadien-3-ol using LiAlH₄. oup.com
Table 1: Comparison of Conventional Synthesis Methods for 1-Octen-3-ol
| Synthesis Method | Reactants | Key Features | Reported Yield | Citations |
|---|---|---|---|---|
| Grignard Reaction | Acrolein, Amyl Iodide/Bromide | Requires anhydrous ether | 65-85% | bris.ac.uk, nih.gov, fiu.edu |
| Aldol Condensation | Heptanone-2, Formaldehyde | Forms 1-octen-3-one intermediate | ~40% (for ketone) | fiu.edu, youtube.com |
| Selective Reduction | 1-Octen-3-one | High efficiency | >90% | bris.ac.uk, nih.gov, fiu.edu |
Stereoselective and Enantioselective Synthesis Strategies
The biological activity and sensory properties of 1-octen-3-ol are highly dependent on its stereochemistry, existing as (R)-(-)- and (S)-(+)-enantiomers. nih.govfrontiersin.org This has driven the development of synthetic methods that can selectively produce one enantiomer over the other.
Strategies for enantioselective synthesis often build upon conventional methods but incorporate chiral catalysts or auxiliaries. For instance, enantioselective reductions of 1-octen-3-one can be performed using chiral reducing agents to favor the formation of either the (R) or (S) alcohol.
A notable approach involves the use of tandem palladium and isothiourea relay catalysis for the enantioselective synthesis of α-amino acid derivatives, which showcases advanced catalytic methods that could be adapted for creating chiral centers like the one in 1-octen-3-ol. acs.org Another example is the stereoselective synthesis of related complex molecules, such as the 17,18-epoxy derivative of EPA, which utilizes the ring-opening of a TMS-substituted epoxide derived from (R)-1-TMS-1-octen-3-ol. rsc.org These advanced methods highlight the potential for precise control over the stereochemical outcome of the synthesis.
Biocatalytic Production and Enzyme-Mediated Synthesis
Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis for producing enantiomerically pure 1-octen-3-ol. These methods leverage the high selectivity of enzymes to catalyze specific reactions under mild conditions.
Lipase-Mediated Kinetic Resolution
A prominent biocatalytic method is the lipase-mediated kinetic resolution of racemic 1-octen-3-ol. frontiersin.org In this process, an enzyme, such as immobilized lipase (B570770) B from Candida antarctica (Novozym 435), selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. frontiersin.orgbibliotekanauki.pl For example, when racemic 1-octen-3-ol is reacted with an acyl donor like vinyl propionate (B1217596) in the presence of Novozym 435, the (S)-enantiomer is preferentially esterified, allowing for the separation of the unreacted (R)-enantiomer. bibliotekanauki.pl This method has been shown to produce enantiomers with high optical purity (ee > 99%). bibliotekanauki.pl The efficiency of this resolution is influenced by factors such as the choice of lipase, solvent, and acyl donor. bibliotekanauki.pl
Enzyme-Mediated Synthesis from Linoleic Acid
The natural biosynthesis of 1-octen-3-ol in fungi provides a blueprint for enzyme-mediated production. In mushrooms like Agaricus bisporus, the process begins with the oxidation of linoleic acid by a lipoxygenase (LOX) enzyme to form a hydroperoxide intermediate. bris.ac.uknih.govwikipedia.org This intermediate is then cleaved by a hydroperoxide lyase (HPL) to yield 1-octen-3-ol and 10-oxodecanoic acid. bris.ac.uknih.govwikipedia.org This biosynthetic pathway predominantly produces the (R)-(-)-enantiomer. nih.gov
Researchers have successfully harnessed this pathway for biotechnological production. Crude enzyme homogenates from mushrooms can be used in bioreactors with the addition of linoleic acid and oxygen to produce 1-octen-3-ol. researchgate.net Studies have optimized this process by examining factors like temperature, pH, and substrate concentration, with optimal production observed at around 7.8°C and a pH of 7.5. researchgate.netresearchgate.net Furthermore, recombinant microorganisms, such as Saccharomyces cerevisiae, have been engineered to express LOX and HPL genes from fungi like Tricholoma matsutake, enabling the controlled biosynthesis of (R)-(-)-1-octen-3-ol from linoleic acid. jmb.or.krnih.gov
Table 2: Biocatalytic Production Methods for 1-Octen-3-ol
| Method | Enzyme(s) | Substrate | Key Features | Citations |
|---|---|---|---|---|
| Lipase-Mediated Kinetic Resolution | Lipase B from Candida antarctica (Novozym 435) | Racemic 1-octen-3-ol | High enantiomeric excess (>99%) | frontiersin.org, bibliotekanauki.pl |
| Enzyme-Mediated Synthesis | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | Linoleic Acid | Produces predominantly (R)-(-)-enantiomer | nih.gov, bris.ac.uk, wikipedia.org, jmb.or.kr, researchgate.net |
Stereochemistry and Enantiomeric Differentiation
Chiral Nature of Unsaturated Octenols and Significance of Enantiomers (R)- and (S)-1-Octen-3-ol
1-Octen-3-ol (B46169) possesses a chiral center at the carbon atom bearing the hydroxyl group, which is bonded to four different substituents. This structural feature gives rise to two non-superimposable mirror images known as enantiomers: (R)-(-)-1-octen-3-ol and (S)-(+)-1-octen-3-ol. bris.ac.ukbris.ac.ukacs.org These optical isomers rotate plane-polarized light in opposite directions. gcms.cz While they share the same chemical formula and connectivity of atoms, their spatial arrangement is distinct, leading to different interactions with other chiral molecules, such as biological receptors. bris.ac.ukgcms.cz
The significance of these enantiomers lies in their distinct biological and sensory properties. acs.org The (R)-enantiomer is often referred to as "mushroom alcohol" and is primarily responsible for the characteristic fresh mushroom aroma. bris.ac.ukbris.ac.uk In contrast, the (S)-enantiomer is typically described as having a moldy, grassy, or artificial scent. bris.ac.ukbris.ac.ukleffingwell.com This differentiation in odor highlights the specificity of olfactory receptors in discriminating between the two chiral forms.
Enantiomeric Ratios and Optical Purity in Natural Isolates
In nature, 1-octen-3-ol is often found with a predominance of one enantiomer over the other, a phenomenon known as high optical purity. This is particularly evident in fungi, where the compound is a common volatile organic compound (VOC). researchgate.net
Research has shown that many species of edible mushrooms produce 1-octen-3-ol with a very high optical purity of the (R)-(-)-enantiomer. researchgate.net For instance, in Agaricus bisporus (the common button mushroom), the optical purity of (R)-(-)-1-octen-3-ol can exceed 98.5%. researchgate.net Similarly high levels of the (R)-enantiomer have been found in other cultivated and wild mushrooms, although the exact ratio can vary between species. researchgate.net For example, Xerocomus badius has been reported to have a lower, yet still significant, optical purity of over 82.1% for the (R)-form. researchgate.net In contrast, synthetically produced 1-octen-3-ol is a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. This distinction in enantiomeric ratio is often used to determine the natural origin of mushroom-like flavorings. researchgate.net
The predominance of the (R)-enantiomer in many natural sources, particularly mushrooms, is attributed to the stereospecificity of the enzymes involved in its biosynthesis from linoleic acid. bris.ac.uk Fungal enzymes, such as lipoxygenase and hydroperoxide lyase, selectively produce the (R)-form. bris.ac.uk High enantiomeric purity of (R)-1-octen-3-yl acetate (B1210297) has also been observed in lavender essential oils. mdpi.com
Table 1: Optical Purity of (R)-(-)-1-Octen-3-ol in Various Edible Mushroom Species
| Mushroom Species | Type | Optical Purity of (R)-(-)-1-Octen-3-ol (%) |
|---|---|---|
| Agaricus bisporus | Cultivated | >98.5 researchgate.net |
| Pleurotus ostreatus | Cultivated | High researchgate.net |
| Hericium erinaceum | Cultivated | High researchgate.net |
| Pholiota nameco | Cultivated | High researchgate.net |
| Lentinus edodes | Cultivated | High researchgate.net |
| Boletus edulis | Wild | High researchgate.net |
| Xerocomus badius | Wild | >82.1 researchgate.net |
| Macrolepiota procera | Wild | High researchgate.net |
Impact of Chirality on Biological Activity and Sensory Perception
The chirality of 1-octen-3-ol has a profound impact on its biological activity and how it is perceived by different organisms. The distinct spatial arrangements of the (R)- and (S)-enantiomers lead to differential interactions with olfactory receptors and other biological targets.
Sensory Perception:
The most well-documented difference between the enantiomers of 1-octen-3-ol is their odor profile. The (R)-(-)-enantiomer is consistently described as having a characteristic fresh, mushroom-like aroma. bris.ac.ukacs.orgleffingwell.com In contrast, the (S)-(+)-enantiomer is perceived as having a moldy, grassy, or herbaceous scent. leffingwell.comnih.gov The odor threshold for the (R)-enantiomer is also significantly lower than that of the (S)-enantiomer, meaning it can be detected at lower concentrations. leffingwell.com This sensory differentiation is a direct result of the specific interactions between each enantiomer and the chiral olfactory receptors in the nose. bris.ac.uk
Table 2: Sensory Properties of 1-Octen-3-ol Enantiomers
| Enantiomer | Odor Description | Odor Threshold (in aqueous ethanol) |
|---|---|---|
| (R)-(-)-1-Octen-3-ol | Fruity, genuine mushroom-like, soft leffingwell.com | 10 ppb leffingwell.com |
| (S)-(+)-1-Octen-3-ol | Moldy, grassy, artificial, herbaceous, green, musty leffingwell.com | 100 ppb leffingwell.com |
Biological Activity:
The chirality of 1-octen-3-ol also influences its biological effects on various organisms, from insects to fungi and plants.
Insects: Many insects that are attracted to vertebrate hosts, such as mosquitoes and sandflies, use 1-octen-3-ol as a kairomone. frontiersin.org Studies have shown that these insects often exhibit a higher sensitivity and behavioral response to the (R)-enantiomer. frontiersin.orgresearchgate.netnih.gov For example, olfactory receptor neurons in some mosquito species show a remarkable sensitivity to (R)-1-octen-3-ol compared to the (S)-form. researchgate.netf1000research.com This suggests that the (R)-enantiomer is a more potent attractant for these species. frontiersin.orgresearchgate.net However, in some cases, both enantiomers or the racemic mixture can elicit responses, and the specific effect can be species-dependent. researchgate.netf1000research.com
Fungi: 1-Octen-3-ol can act as a self-inhibitor of spore germination in some fungi. researchgate.net Research on Penicillium species has indicated that the (R)- and (S)-enantiomers can have differential effects on spore germination and colony growth. researchgate.netnih.gov For instance, the (R)-enantiomer was found to significantly reduce spore germination in a higher number of Penicillium isolates compared to the (S)-enantiomer. researchgate.net Transcriptomic analysis of Penicillium chrysogenum revealed that the (R)-enantiomer affected the expression of more genes than the (S)-enantiomer, suggesting different modes of action at the molecular level. nih.gov
Plants: In studies with Arabidopsis thaliana, both enantiomers of 1-octen-3-ol were found to retard seed germination and seedling formation. nih.gov While the (R)-form was slightly more active in some aspects, the (S)-form also showed significant inhibitory effects, indicating that for certain plant responses, the difference in chirality may not be as critical as it is for insect attraction or human sensory perception. nih.gov
Advanced Analytical Methodologies for Unsaturated Octenols
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for analyzing volatile compounds like unsaturated octenols. It allows for the separation of individual components from a complex mixture, which can then be identified and quantified.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. mdpi.com In this method, volatile compounds are separated in a gas chromatograph based on their boiling points and interaction with a capillary column's stationary phase. Subsequently, the separated compounds are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint for identification.
GC-MS is extensively applied to create volatile profiles of complex samples where octenols are key components, such as in mushrooms, fish, and fermented products. For instance, in the analysis of Boletus edulis mushrooms, GC-MS identified 1-octen-3-ol (B46169) and (E)-2-octen-1-ol as significant volatile compounds. nih.gov Similarly, the volatile profile of grass carp, determined by comprehensive two-dimensional GC-MS (GC×GC-TOFMS), revealed 1-octen-3-ol as a major contributor to its flavor. tandfonline.com The technique is not only qualitative but also quantitative, often using an internal standard to determine the concentration of specific analytes. pan.olsztyn.plmdpi.com
| Sample Matrix | Target Analyte(s) | GC Column Type | Key Finding | Reference |
|---|---|---|---|---|
| Cultivated Mushrooms (Agaricus bisporus) | 1-octen-3-ol, 2-octen-1-ol | Innovax capillary column | 1-octen-3-ol was the quantitatively dominant volatile compound. | pan.olsztyn.pl |
| Boletus edulis (Mushroom) | 1-octen-3-ol, (E)-2-octen-1-ol, (E)-2-octenal | DB-WAX | Identified 19 key volatile compounds, with C-8 compounds like 1-octen-3-ol playing a crucial role in the distinctive flavor. | nih.gov |
| Grass Carp | 1-Octen-3-ol, (E,E)-2,4-Nonadienal | GC×GC-TOFMS system | 1-Octen-3-ol had a high relative odor activity value (ROAV), contributing significantly to the overall flavor profile. | tandfonline.com |
| Dry-cured Ham | 1-octen-3-ol, hexanal, nonanal | DB-WAX plus | Validated an HS-SPME/GC-MS method for quantifying key volatile organic compounds. | nih.gov |
| Atlantic Salmon & Rainbow Trout | 1-octen-3-ol, hexanal, benzaldehyde | DB-WAX | Identified fifty volatile compounds, with alcohols and aldehydes being major classes differentiating the species. | redalyc.org |
Unsaturated octenols like 1-octen-3-ol possess a chiral center, meaning they can exist as two non-superimposable mirror images called enantiomers, (R)-(-) and (S)-(+). These enantiomers often exhibit different biological activities and sensory properties. Chiral gas chromatography is a specialized GC technique that utilizes a chiral stationary phase (CSP) to separate enantiomers.
Cyclodextrin-based columns are commonly used for this purpose. For example, a β-cyclodextrin capillary column can resolve the racemic mixture of 1-octen-3-ol into two distinct peaks corresponding to the (R) and (S) enantiomers. frontiersin.org This separation is critical in authenticity studies of essential oils and in understanding the biological roles of these compounds, as different species may produce specific enantiomeric ratios. frontiersin.orgrestek.com The Rt-βDEXsa column, for instance, provides excellent separation for 1-octen-3-ol, making it suitable for analyzing essential oils like rose oil. restek.comgcms.cz
| Chiral Stationary Phase (Column) | Target Compound | Key Application/Finding | Reference |
|---|---|---|---|
| β-cyclodextrin capillary column | (R/S)-1-octen-3-ol | Successfully resolved the racemic mixture into two peaks for enantiomeric excess analysis. | frontiersin.org |
| Heptakis(2,6-di-O-pentyl-3-trifluoroacetyl)-γ-cyclodextrin (G-TA) | 1-octen-3-ol, 3-octanol (B1198278) | Demonstrated the ability to resolve a wide range of chiral compounds found in coffee, tea, or cocoa. | mst.edu |
| Rt-βDEXsa | 1-octen-3-ol, β-citronellol, rose oxides | Provides the best separation for 1-octen-3-ol, making it ideal for fragrance and essential oil analysis. | restek.comgcms.cz |
| Heptakis(2,3-di-O-methyl-6-O-t.butyldimethylsilyl)-β-cyclodextrin | Sesquiterpene hydrocarbons | Used in two-dimensional GC to resolve enantiomers from complex mixtures like essential oils. | oup.com |
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, non-exhaustive sample preparation technique ideal for extracting volatile organic compounds from solid or liquid samples prior to GC analysis. frontiersin.org The method involves exposing a fused-silica fiber coated with a sorbent material (the stationary phase) to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis.
The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction temperature, and extraction time. For the analysis of 1-octen-3-ol in truffles, optimal conditions were found to be an extraction temperature of 50°C for 45 minutes. frontiersin.org In dry-cured ham, optimal conditions involved 60 minutes of extraction at 70°C using a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. nih.gov This technique is widely favored for its simplicity, sensitivity, and reduction in sample handling and solvent use. nih.govfrontiersin.orgacs.org
| Sample Matrix | Fiber Type | Optimized Conditions (Temp, Time) | Key Finding | Reference |
|---|---|---|---|---|
| Truffles (Tuber species) | DVB/CAR/PDMS | 50°C, 45 min | Optimized SPME protocol allowed for discrimination between truffle species based on their volatile profiles, where 1-octen-3-ol was a key compound. | frontiersin.org |
| Dry-cured Ham | DVB/CAR/PDMS | 70°C, 60 min | Developed a validated method for quantifying important VOCs, including 1-octen-3-ol. | nih.gov |
| Boletus edulis (Mushroom) | DVB/CAR/PDMS | Not specified | HS-SPME coupled with GC-MS was used to track dynamic changes in volatile compounds like 1-octen-3-ol during drying. | nih.gov |
| Wild Mushrooms | PDMS/DVB | Not specified | HS-SPME-GC was used to determine the volatile profiles of various wild mushrooms, with 1-octen-3-ol being a dominant compound in A. xanthodermus. | nih.gov |
Chiral Gas Chromatography (Chiral GC) for Enantiomeric Analysis
Spectroscopic Characterization (e.g., NMR Spectroscopy for Stereochemical Assignment)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While MS provides information about mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure confirmation and stereochemical assignment. qd-latam.com
For unsaturated compounds like 2-octen-3-ol, ¹H NMR can be used to determine the stereochemistry (E/Z or cis/trans) of the double bond. This is achieved by analyzing the coupling constant (J-value) between the vinyl protons. It is a well-established principle that trans-couplings across a double bond exhibit larger J-values (typically 11–18 Hz) compared to cis-couplings (typically 6–14 Hz). qd-latam.com Therefore, by measuring this coupling, the relative orientation of the substituents on the double bond can be assigned. For diastereomers, which are stereoisomers that are not mirror images, their NMR signals are distinct, allowing for their individual identification and quantification within a mixture without the need for chromatographic separation or reference standards. qd-latam.com While specific studies on this compound are scarce, the principles of using NMR for stereochemical assignment are directly applicable.
Advanced Techniques in Volatile Analysis (e.g., Proton Transfer Reaction Mass Spectrometry)
Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a form of chemical ionization mass spectrometry used for the real-time monitoring of volatile organic compounds at very low concentrations. mdpi.comnih.gov The technique uses H₃O⁺ ions as reagent ions, which react with volatile compounds (VOCs) that have a higher proton affinity than water. This "soft" ionization method typically results in the protonated parent ion [VOC+H]⁺ with minimal fragmentation, simplifying the resulting mass spectrum.
PTR-MS offers significant advantages, including high sensitivity (detecting compounds at parts-per-trillion by volume levels) and rapid response times, allowing for direct-injection analysis without prior sample preparation or chromatographic separation. mdpi.com It has been successfully used to quantify the emission of 1-octen-3-ol from fungal cultures in real time. nih.gov In one study, the sensitivity for 1-octen-3-ol was estimated at 20 counts per second (cps) per part-per-billion by volume (ppbv), with a limit of detection around 1 ppbv. mdpi.com This makes PTR-MS an excellent tool for dynamic studies, such as monitoring flavor development or microbial activity. mdpi.comnih.gov
Ecological Roles and Biological Interactions of Unsaturated Octenols Primarily 1 Octen 3 Ol
Inter- and Intra-species Communication via Semiochemical Function
Semiochemicals are signaling chemicals that mediate interactions between organisms. While research has more heavily focused on 1-octen-3-ol (B46169) as a semiochemical, the structural similarity of 2-octen-3-ol suggests its potential involvement in similar communication pathways. Volatile organic compounds, in general, are crucial for both interspecific (between different species) and intraspecific (within the same species) communication. researchgate.net They can act as attractants, repellents, or alarm signals, influencing behaviors such as mating, aggregation, and host location.
Insect Chemical Ecology: Attractant and Repellent Roles
The role of this compound in insect chemical ecology is an area of growing interest, particularly in how it influences the behavior of various insect species.
Attraction of Hematophagous Arthropods (Mosquitoes, Sandflies, Tsetse Flies)
While 1-octen-3-ol is a well-established attractant for many blood-feeding insects, including mosquitoes, sandflies, and tsetse flies, the specific role of this compound is less defined. nih.govfrontiersin.orgplos.orgfrontiersin.org Research has shown that related compounds are key constituents in mammalian host odors, which tsetse flies use for host location. frontiersin.org For many mosquito species, 1-octen-3-ol acts as a synergist with carbon dioxide to attract them to their hosts. nih.govplos.org Given the close structural relationship, it is plausible that this compound could play a similar, though perhaps more subtle, role in the host-seeking behavior of these arthropods.
Olfactory Receptor Neuron (ORN) and Odorant Binding Protein (OBP) Interactions
The detection of volatile compounds like this compound by insects is a complex process involving olfactory receptor neurons (ORNs) and odorant binding proteins (OBPs). ORNs are specialized nerve cells that detect odors, while OBPs are soluble proteins in the sensillar lymph that are thought to transport hydrophobic odorants to the receptors. plos.org
Studies on related compounds have shown that specific ORNs respond to them. For example, in the bark beetle Ips typographus, a specific class of OSNs (IC13) responds to racemic 1-octen-3-ol. frontiersin.org In the yellow fever mosquito, Aedes aegypti, a specific odorant receptor, AaegOR8, is highly sensitive to (R)-(−)-1-octen-3-ol. nih.gov Furthermore, in the malaria mosquito Anopheles funestus, the odorant-binding protein AfunOBP1 has been shown to bind to 1-octen-3-ol. plos.org While direct research on this compound is limited, these findings with a closely related isomer suggest that specific ORNs and OBPs are likely involved in its detection by insects.
Species-Specific Behavioral Responses and Enantiomeric Preferences
The behavioral response of insects to semiochemicals can be highly species-specific and can also depend on the specific enantiomer (chiral form) of the compound. For instance, while some insects are attracted to racemic 1-octen-3-ol, others show a clear preference for one enantiomer over the other. nih.govfrontiersin.org In Aedes aegypti, the (R)-enantiomer of 1-octen-3-ol is a more potent attractant than the (S)-enantiomer. nih.gov Conversely, some grain beetles are attracted to both enantiomers of 1-octen-3-ol. tandfonline.com The specific behavioral responses and any enantiomeric preferences for this compound across different insect species remain an area for further investigation.
Applications in Pest Management and Surveillance (e.g., Lures, Traps)
The understanding of insect responses to semiochemicals has practical applications in pest management and surveillance. Attractants are commonly used in lures and traps to monitor and control insect populations. frontiersin.org For example, 1-octen-3-ol is a key component in many mosquito and tsetse fly traps. frontiersin.orgmade-in-china.com Given the potential for this compound to influence insect behavior, further research could determine its utility in developing more specific or effective lures for certain pest species.
Fungal Biology and Ecology
Volatile organic compounds produced by fungi play crucial roles in their biology and ecology. These compounds can mediate interactions with other fungi, plants, and animals. This compound has been identified as a volatile compound produced by the common mushroom, Agaricus bisporus. nih.gov
Fungal VOCs, including the related 1-octen-3-ol, can act as self-inhibitors of spore germination or can inhibit the growth of competing fungal species. researchgate.net They are also known to be involved in inter-species communication, for example, modulating growth and metabolism in different Aspergillus species. researchgate.net The production of this compound by fungi suggests it may also be involved in these complex ecological interactions, potentially influencing fungal development, competition, and communication within the soil and other environments.
Role as Fungal Volatile Metabolite
Numerous fungal species across various phyla produce a range of C8 volatile organic compounds (VOCs), including 1-octen-3-ol, 3-octanone (B92607), and 3-octanol (B1198278). annualreviews.orgnih.govoup.com These compounds are typically formed from the oxidative breakdown of fatty acids, such as linoleic acid, through the action of enzymes like lipoxygenase and hydroperoxide lyase. annualreviews.orgresearchgate.netnih.gov For instance, in Agaricus bisporus (the common button mushroom), these enzymes are key to the synthesis of 1-octen-3-ol. mdpi.com The profile of VOCs emitted can be specific to a fungal species and even to a particular isolate or developmental stage. annualreviews.orgfrontiersin.org For example, various species of Fusarium and Parastagonospora have been shown to emit unique blends of VOCs, which often include 1-octen-3-ol. frontiersin.org Similarly, truffle species such as Tuber aestivum are known to produce 1-octen-3-ol as a dominant component of their aroma profile. tandfonline.com
Antimicrobial and Fungistatic Effects (e.g., Inhibition of Spore Germination)
The C8 volatile 1-octen-3-ol demonstrates significant antimicrobial and fungistatic properties against a wide array of microorganisms. mdpi.comontosight.ainih.gov Research has shown its effectiveness in inhibiting the growth of various bacteria and fungi. ontosight.aijst.go.jp It can inhibit the growth of pathogenic fungi such as Fusarium tricinctum, Fusarium oxysporum, and Botrytis cinerea. mdpi.comjst.go.jpresearchgate.net The compound has also been found to be effective against food-related bacteria, showing strong activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and to a lesser extent, Gram-negative bacteria such as Escherichia coli. jst.go.jp
A primary mechanism of its antifungal action is the inhibition of spore germination. mdpi.comjst.go.jp In Penicillium paneum, 1-octen-3-ol acts as a self-inhibitor, preventing premature spore germination when spores are densely packed. annualreviews.orgmdpi.com Studies on Monilinia fructicola revealed that 1-octen-3-ol can damage hyphal morphology and cellular structure. mdpi.com The mechanism of action often involves altering the permeability of the cell membrane, leading to the leakage of cellular constituents. jst.go.jp Other related C8 volatiles, such as 3-octanol and (E)-2-octenal, also exhibit strong antifungal activity, inhibiting both mycelial growth and spore germination in pathogens like Verticillium dahliae. mdpi.com
Table 1: Antimicrobial and Fungistatic Activity of 1-Octen-3-ol
| Target Organism | Effect Observed | Reference |
|---|---|---|
| Staphylococcus aureus (Gram-positive bacterium) | Inhibited Growth (MIC: 1.0 mg/mL) | jst.go.jp |
| Escherichia coli (Gram-negative bacterium) | Inhibited Growth (MIC: 2.0 mg/mL) | jst.go.jp |
| Fusarium tricinctum (Fungus) | Inhibited Fungal Growth and Spore Germination | jst.go.jp |
| Fusarium oxysporum (Fungus) | Inhibited Fungal Growth and Spore Germination | jst.go.jp |
| Botrytis cinerea (Fungus) | Inhibited Colony Growth and Sporulation | researchgate.net |
| Penicillium expansum (Fungus) | Inhibited Mycelial Growth | annualreviews.org |
| Pseudogymnoascus destructans (Fungus) | Fungistatic at 0.08 µmol/mL; Fungicidal at 0.8 µmol/mL | researchgate.net |
Developmental Regulation in Fungi
Beyond inhibiting competitors, C8 volatiles like 1-octen-3-ol serve as important regulators of fungal development. annualreviews.orgfrontiersin.org Their effects are often concentration-dependent. In Trichoderma species, for example, low concentrations of 1-octen-3-ol, 3-octanol, and 3-octanone can induce conidiation (asexual spore formation), while higher concentrations inhibit both growth and conidiation. annualreviews.org In Aspergillus flavus, treatment with 1-octen-3-ol was found to inhibit colony diameter, the formation of sclerotia (hardened survival structures), and the density of spores. researchgate.net This compound can also act as a quorum-sensing-like molecule, regulating development in response to population density, as seen with its role in inhibiting fruiting body initiation in Agaricus bisporus. researchgate.netnih.gov These findings underscore the role of 1-octen-3-ol as a multifunctional signaling molecule that helps fungi modulate their own growth and reproductive strategies in response to environmental and population cues. frontiersin.org
Plant-Microbe and Plant-Insect Interactions
Fungal VOCs, particularly C8 compounds, are key mediators in the complex communication networks between fungi, plants, and insects. annualreviews.orgresearchgate.net
Volatile Organic Compound (VOC) Emission as Defense Mechanism
Plants can emit VOCs like 1-octen-3-ol as part of their defense response to herbivores and pathogens. acs.orgacs.org For instance, cowpea plants infested with the thrips Megalurothrips usitatus were found to de novo synthesize and release 1-octen-3-ol and 2-ethyl-1-hexanol. acs.orgacs.org This emission is not just a passive release but an active defense strategy. The study revealed that 1-octen-3-ol strongly repelled the herbivorous thrips. acs.org Furthermore, the same compound acted as an attractant for Orius similis, a natural enemy of the thrips, demonstrating a "cry for help" strategy where the plant recruits predators to combat herbivores. acs.org Similarly, the marine alga Macrocystis pyrifera responds to 1-octen-3-ol by rapidly upregulating its defense responses, indicating that this compound serves as a defense signal in the marine environment as well. nih.gov
Modulation of Plant Growth and Gene Expression by Fungal VOCs
Fungal VOCs can have profound and often contradictory effects on plant growth and development, depending on the compound, its concentration, and the plant species. nih.govfrontiersin.org Some fungal VOCs are phytotoxic, inhibiting seed germination and plant growth. nih.govfrontiersin.org Exposure to 1-octen-3-ol has been shown to retard seed germination and inhibit root growth in Arabidopsis thaliana and Cistus incanus. researchgate.netfrontiersin.org
Conversely, these same compounds can also prime plants for enhanced defense. In Arabidopsis thaliana, exposure to 1-octen-3-ol induces the expression of defense-related genes associated with the jasmonic acid (JA) and ethylene (B1197577) signaling pathways. frontiersin.org This activation enhances the plant's resistance to pathogens like Botrytis cinerea. mdpi.comfrontiersin.org Genome-wide analysis in the kelp Macrocystis pyrifera showed that 1-octen-3-ol exposure regulated the expression of genes involved in signal transduction, lipid metabolism, and cell wall synthesis, effectively preparing the alga for defense. nih.gov
Table 2: Effects of 1-Octen-3-ol on Plants
| Plant/Alga Species | Effect Observed | Mechanism/Pathway Involved | Reference |
|---|---|---|---|
| Arabidopsis thaliana | Inhibited seed germination and root growth | Induction of H₂O₂ production | researchgate.netfrontiersin.org |
| Arabidopsis thaliana | Enhanced resistance to Botrytis cinerea | Activation of JA/ethylene-dependent defense genes (e.g., PDF1.2, PR-3) | mdpi.comfrontiersin.org |
| Cowpea (Vigna unguiculata) | Primed defense mechanism against thrips | - | acs.org |
| Macrocystis pyrifera (Kelp) | Upregulation of defense responses | Regulated genes for signal transduction, lipid metabolism, cell wall synthesis | nih.gov |
Plant-Plant Signaling via Airborne Cues
Volatile compounds emitted by one plant in response to stress can be perceived by neighboring plants, which then prime their own defenses. This phenomenon of plant-plant signaling allows for community-level defense responses. C8 volatiles like 1-octen-3-ol are implicated in this airborne communication. acs.org Because they are released in response to herbivory and can induce defense gene expression in recipient plants, they function as airborne cues that warn nearby plants of an impending threat. acs.orgacs.orgfrontiersin.org The ability of 1-octen-3-ol to act as a community messenger primes defenses in organisms ranging from the alga Pyropia haitanensis to the terrestrial plant Arabidopsis, highlighting its conserved role as an important ecological signal. acs.orgresearchgate.net
Role in Marine Ecosystems: Algal Defense and Communication
Unsaturated octenols, particularly 1-octen-3-ol, are significant volatile organic compounds (VOCs) that play crucial roles in the chemical ecology of marine ecosystems. researchgate.netmdpi.com These compounds, derived from fatty acids, are integral to how algae defend themselves against pathogens and communicate in response to various stresses. researchgate.netmdpi.com Marine algae produce a wide array of VOCs, including fatty acid derivatives known as oxylipins, to mount chemical defenses against threats. researchgate.netmdpi.com Unlike terrestrial plants, algae lack vascular systems for internal signaling, making external chemical signals particularly vital for their survival. mdpi.com
Algal Defense Mechanisms
1-Octen-3-ol, an oxylipin, has been identified as a key signaling molecule that induces defense responses in marine algae. researchgate.netmdpi.com Research has extensively focused on the red alga Pyropia haitanensis, where 1-octen-3-ol is a major volatile metabolite. mdpi.com In this alga, the compound functions as a cellular self-stimulating messenger that can inhibit the growth of associated bacteria and reduce the decay of the algal blades. researchgate.netmdpi.com
The defensive action of 1-octen-3-ol is multifaceted. It has been shown to possess direct antibacterial activity, particularly against Gram-positive bacteria. ebi.ac.uk Furthermore, it can alter the permeability of microbial cell membranes, leading to the leakage of cellular constituents and inhibiting pathogen growth. ebi.ac.uk The hydroxyl group in 1-octen-3-ol is thought to be crucial for this antimicrobial activity. ebi.ac.uk
Inter- and Intraspecific Communication
Beyond direct defense, 1-octen-3-ol acts as an airborne signaling molecule, mediating communication and priming the alga for a defense response. mdpi.comnih.gov When faced with external challenges, the production of 1-octen-3-ol can be self-amplified through a positive feedback loop within the fatty acid-oxylipin metabolic cycle. ebi.ac.uknih.gov
This amplified production serves as a messenger, inducing a "primed" state in P. haitanensis. nih.gov This primed condition involves the upregulation of other defense-related compounds, including:
Methyl jasmonic acid
Indole-3-acetic acid
Gibberellin A3 mdpi.comnih.gov
The synthesis of these oxylipins helps adjust the redox state within the algal cells, activating a broader host defense response. ebi.ac.uknih.gov This chemical communication is critical for algae to thrive in challenging intertidal zones. nih.gov While 1-octen-3-ol is a major compound in algae like Pyropia haitanensis and Rhodomonas species, it is found as a minor constituent in the VOC profiles of many other green, red, and brown algae. mdpi.com
Interactive Data Table: Research Findings on 1-Octen-3-ol in Marine Algae
| Algal Species | Finding | Key Compound(s) | Implication | Reference(s) |
| Pyropia haitanensis (Red Alga) | Acts as a self-stimulating messenger to prime and induce defense. | 1-Octen-3-ol | Upregulates synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3, activating host defense. | mdpi.comebi.ac.uknih.gov |
| Pyropia haitanensis (Red Alga) | Production is self-amplified via a positive feedback loop in the fatty acid-oxylipin metabolic cycle. | 1-Octen-3-ol | Rapidly increases concentration to mount a defense response to stress. | nih.gov |
| Pyropia haitanensis (Red Alga) | Inhibits the growth of associated bacteria and reduces blade decay. | 1-Octen-3-ol | Provides direct antimicrobial defense. | researchgate.netmdpi.com |
| Lobosphaera incisa (Microalga) | Nitrogen starvation conditions led to an increased content of 1-octen-3-ol. | 1-Octen-3-ol | Indicates a role in stress response and as a chemical messenger. | frontiersin.org |
| Saccharina japonica (Brown Alga) | Identified as a key contributor to the characteristic fishy odor. | 1-Octen-3-ol, Hexanal, Nonanal | Important for understanding the sensory attributes of edible seaweeds. | mdpi.com |
Structure Activity Relationships Sar in Unsaturated Octenols
Influence of Carbon Chain Length and Unsaturation on Biological Activity
The biological efficacy of alkenols is highly dependent on the carbon chain length and the specific configuration of the hydroxyl group and double bonds. Research into analogs of 1-octen-3-ol (B46169), a closely related isomer of 2-octen-3-ol, reveals that even minor structural modifications can lead to significant changes in biological responses, such as insect attraction.
Studies on olfactory cells in the tsetse fly (Glossina f. fuscipes) that respond to 1-octen-3-ol have shown that an eight-carbon chain is the optimal length for stimulus. nih.gov The activity of these cells generally decreases when the hydroxyl (-OH) function is removed. nih.gov This highlights the importance of both the carbon backbone and the alcohol functional group for receptor activation.
A hypothesis regarding the structural requirements for olfactory stimulation by these compounds suggests four key elements: a terminal site of unsaturation (a double bond), a functional group capable of hydrogen bonding (like -OH), a saturated hydrocarbon chain of a minimum length, and a specific relative distance between the double bond and the alcohol group. bioone.org
To test this, various alkenol analogs were synthesized and evaluated for their ability to attract mosquito species like Aedes albopictus and Culex quinquefasciatus. The results demonstrated that changes in chain length or the position of the functional groups significantly altered attraction compared to the 1-octen-3-ol standard. bioone.org For example, some analogs with different chain lengths, such as (Z)-3-decen-1-ol and 7-octen-2-ol, depressed the abundance of Ae. albopictus in traps compared to the standard. bioone.org Conversely, 4-penten-2-ol (B1585244) significantly increased collections of Cx. quinquefasciatus. bioone.org These findings underscore that the interplay between chain length and the positioning of the unsaturation and hydroxyl group is finely tuned for eliciting specific behavioral responses in different species.
| Compound | Structural Difference from 1-octen-3-ol | Target Species | Observed Biological Activity (in presence of CO2) |
|---|---|---|---|
| (Z)-3-Decen-1-ol | Longer carbon chain (C10), different double bond and -OH position | Aedes albopictus | Depressed abundance in traps compared to octenol. bioone.org |
| (Z)-4-Hexen-3-ol | Shorter carbon chain (C6), different double bond and -OH position | Aedes albopictus | Depressed abundance in traps compared to octenol. bioone.org |
| 7-Octen-2-ol | Same chain length (C8), different double bond and -OH position | Aedes albopictus | Depressed abundance in traps compared to octenol. bioone.org |
| 4-Penten-2-ol | Shorter carbon chain (C5), different double bond and -OH position | Culex quinquefasciatus | Significantly increased collections compared to octenol. bioone.org |
| (E)-2-Decen-4-ol | Longer carbon chain (C10), different double bond and -OH position | Culex quinquefasciatus | Collections were not significantly different from the octenol standard. bioone.org |
Stereochemical Influence on Receptor Binding and Biological Responses
The compound 1-octen-3-ol, an isomer of this compound, is a chiral molecule existing as two non-superimposable mirror images, or enantiomers: (R)-(−)-1-octen-3-ol and (S)-(+)-1-octen-3-ol. frontiersin.orgresearchgate.net This stereoisomerism plays a crucial role in its biological function, as olfactory receptors in insects can differentiate between these enantiomers, leading to distinct physiological and behavioral outcomes. researchgate.netresearchgate.net
Electrophysiological and behavioral studies have consistently shown that different insect species, and even different olfactory neurons within the same species, exhibit preferential responses to one enantiomer over the other.
Mosquitoes: In several mosquito species, the (R)-enantiomer is the more biologically active form. The odorant receptor AaegOR8 in the yellow fever mosquito, Aedes aegypti, is exquisitely sensitive to (R)-(−)-1-octen-3-ol, requiring over a 100-fold higher concentration of the (S)-(+)-enantiomer to elicit a comparable response. researchgate.netnih.gov Similarly, the phylogenetically conserved OR8 receptor, expressed in the maxillary palps of both Anopheline and Culicine mosquitoes, responds specifically to the (R)-1-octen-3-ol enantiomer in the nanomolar range. researchgate.netresearchgate.net However, the response can be complex. In the southern house mosquito, Culex quinquefasciatus, an odorant receptor expressed in the antennae (CquiOR114b) shows a slight preference for (S)-1-octen-3-ol, whereas a receptor in the maxillary palps (CquiOR118b) responds selectively to (R)-1-octen-3-ol. ebi.ac.ukf1000research.com Behaviorally, while the (R)-form often acts as an attractant, both enantiomers, as well as the racemic mixture, have been shown to be repellent to Cx. quinquefasciatus at high doses. f1000research.com
Sandflies: Field trials with the sandfly Phlebotomus martini, a vector for leishmaniasis, showed a dose-dependent attraction to octenol. frontiersin.org Trap captures were approximately 1.7-fold higher with the (R)-form compared to the (S)-form, indicating that (R)-1-octen-3-ol is a more significant kairomone for this species. frontiersin.org
This enantioselectivity demonstrates that the three-dimensional shape of the molecule is critical for its interaction with the binding pocket of the olfactory receptor, a classic example of structure-activity relationships at the stereochemical level.
| Insect Species | Olfactory Receptor / Neuron | Preferred Enantiomer | Observed Response |
|---|---|---|---|
| Aedes aegypti (Yellow Fever Mosquito) | AaegOR8 / "C" Neuron | (R)-(−)-1-octen-3-ol | Strong electrophysiological stimulation; over 100x more sensitive to (R) form. researchgate.netnih.gov |
| Culex quinquefasciatus (Southern House Mosquito) | CquiOR118b (Maxillary Palp) | (R)-1-octen-3-ol | Selective activation. ebi.ac.uk |
| Culex quinquefasciatus (Southern House Mosquito) | CquiOR114b (Antenna) | (S)-1-octen-3-ol | Slightly higher preference for (S)-isoform. f1000research.com |
| Phlebotomus martini (Sandfly) | Whole organism (behavioral) | (R)-1-octen-3-ol | 1.7-fold higher trap captures compared to (S)-form. frontiersin.org |
| Anopheles gambiae (Malaria Mosquito) | Neuron B (Maxillary Palp) | (R)-(-)-1-octen-3-ol | Strong electrophysiological response. f1000research.com |
Computational Chemistry and Modeling Approaches for SAR
Computational chemistry provides powerful tools to investigate and predict the structure-activity relationships of unsaturated octenols at a molecular level. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling help to elucidate the interactions between these compounds and their biological targets, complementing experimental data.
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor or enzyme. For example, a molecular docking study was performed to analyze the binding affinities of compounds from Lantana camara, including 1-octen-3-ol, with enzymes relevant to Alzheimer's disease, namely Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1). biomedres.us Using Glide docking analysis, 1-octen-3-ol demonstrated better docking scores compared to 1-hexanol (B41254) against both enzymes, suggesting a stronger potential binding interaction. biomedres.us This type of in silico analysis can screen potential lead compounds and provide hypotheses about their mechanism of action. biomedres.us
Density Functional Theory (DFT) is another computational approach used to understand reaction mechanisms and selectivity. Studies on the fluorocyclization of unsaturated alcohols and carboxylic acids have used DFT to clarify why different substrates yield different products. frontiersin.org The calculations revealed that the reaction pathway is dependent on the substrate's functional group, with unsaturated alcohols preferring a "fluorination first, cyclization later" mechanism. frontiersin.org Such computational insights are fundamental to understanding how the electronic structure of a molecule like this compound influences its reactivity and, by extension, its biological activity.
Furthermore, QSAR models establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov For a set of alcohols, strong nonlinear relationships have been found between their flavor thresholds in beer and various structural descriptors. nih.gov While this study focused on flavor, the same principles apply to other biological activities, such as receptor binding or insect attraction, allowing for the prediction of activity for untested compounds based on their molecular features.
| Compound | Target Protein | Docking Score (kJ/mol) | Computational Method | Finding |
|---|---|---|---|---|
| 1-Octen-3-ol | Acetylcholinesterase (AChE) | -2.465 | Glide Molecular Docking | Showed the best docking score among tested compounds. biomedres.us |
| 1-Hexanol | Acetylcholinesterase (AChE) | -2.291 | Glide Molecular Docking | Lower docking score compared to 1-octen-3-ol. biomedres.us |
| 1-Octen-3-ol | Beta-secretase 1 (BACE1) | -1.267 | Glide Molecular Docking | Showed the best docking score among tested compounds. biomedres.us |
| 1-Hexanol | Beta-secretase 1 (BACE1) | -0.948 | Glide Molecular Docking | Lower docking score compared to 1-octen-3-ol. biomedres.us |
Future Research Directions for 2 Octen 3 Ol
Elucidation of Specific Biosynthetic Pathways in 2-Octen-3-ol Producing Organisms
Future research will likely focus on unraveling the intricate biosynthetic pathways of this compound in various producing organisms, particularly fungi. While the general pathway involving the oxidative breakdown of linoleic acid is established, the specific enzymes and their mechanisms are not fully understood across different species. annualreviews.orgnih.gov In the fungus Agaricus bisporus, for instance, the conversion of linoleic acid to 10-hydroperoxy-octadecadienoic acid (10-HPODE) and its subsequent cleavage to this compound involves a multifunctional fatty acid dioxygenase (AbLOX) and a hydroperoxide lyase (AbHPL). nih.govmdpi.com However, in other fungi like Aspergillus nidulans, a cytochrome P450 enzyme, PpoC, is responsible for producing 10-HPOD, which then breaks down into this compound. nih.gov
Further investigation is needed to identify and characterize the full suite of enzymes, such as lipoxygenases, hydroperoxide lyases, and alcohol dehydrogenases, that participate in this pathway in a wider range of organisms. nih.govnih.gov The discovery of four putative genes in A. bisporus (AbLOX, AbLDS1, AbLDS2, and AbHPL) highlights the genetic complexity that requires further exploration. nih.govmdpi.com Understanding the regulation of these genes and the factors influencing enzyme activity will be crucial for a complete picture of this compound biosynthesis.
Comprehensive Chemoecological Studies of this compound in Natural Systems
The role of this compound as a semiochemical, or "infochemical," in mediating interactions between organisms warrants more in-depth chemoecological investigation. researchgate.net This compound is a common fungal volatile organic compound (VOC) and is also found in plants, where it can influence insect behavior. researchgate.nettaylorandfrancis.com For example, it is known to be a component of the scent of many liverworts. taylorandfrancis.com
Future studies should aim to understand the precise ecological contexts in which this compound is released and how it affects the behavior of insects and other organisms. Research has shown its potential as an insect repellent, with some studies suggesting it can repel mosquitoes. ebi.ac.ukbioone.org Conversely, it can also act as an attractant for certain insects. researchgate.net A deeper understanding of its concentration-dependent effects and its interplay with other volatile compounds in natural scent blends will be critical to elucidating its multifaceted chemoecological functions.
Development of Targeted Stereoselective Synthesis Methods for this compound Enantiomers
The development of efficient and highly selective methods for synthesizing the individual enantiomers of this compound is a significant area for future research. Chirality plays a crucial role in the biological activity and odor perception of this compound. annualreviews.org For example, the (R)-enantiomer is described as having a more mushroom-like scent, while the (S)-enantiomer is grassier and moldier. annualreviews.org
Current synthetic strategies often result in racemic mixtures. Therefore, the focus should be on developing novel stereoselective synthesis methodologies. mdpi.comnih.govub.edu Approaches such as organocatalysis, biocatalysis using enzymes, and the use of chiral auxiliaries hold promise for achieving high enantiomeric purity. mdpi.comnih.govub.edu The successful development of such methods would not only provide pure enantiomers for detailed biological and sensory studies but also enable the production of specific enantiomers for targeted applications.
Advanced Analytical Techniques for Trace-Level Detection and Stereochemical Characterization of this compound
Improving analytical methods for the detection and characterization of this compound, especially at trace levels, is crucial for advancing research in this area. Techniques such as gas chromatography-mass spectrometry (GC-MS) are widely used, but there is a need for methods with even greater sensitivity and selectivity. mdpi.comfrontiersin.org The development of miniaturized extraction techniques like liquid-phase microextraction (LPME) and headspace solid-phase microextraction (HS-SPME) are steps in the right direction. frontiersin.org
A key challenge is the stereochemical characterization of this compound enantiomers. Chiral gas chromatography is a powerful tool for this purpose, allowing for the determination of enantiomeric ratios in complex mixtures like essential oils. mdpi.com Future research should focus on refining these chiral separation techniques and exploring new analytical platforms, potentially including multidimensional gas chromatography and advanced mass spectrometry methods, to enable precise quantification and characterization of this compound enantiomers in diverse biological and environmental samples. mdpi.com
Exploration of Novel Biological Activities and Biotechnological Applications of this compound
While some biological activities of this compound are known, there is significant potential to discover novel effects and applications. It has demonstrated antimicrobial properties against various food-related bacteria and pathogenic fungi, suggesting its potential use as a natural preservative. nih.gov Additionally, its role as an insect repellent and attractant opens up possibilities for its use in pest management strategies. researchgate.netebi.ac.uk
Future research should explore a wider range of biological systems to identify new activities. This could include investigating its effects on different cell types, its potential as a signaling molecule in plant defense, or its interactions with various receptors in insects and other animals. researchgate.netontosight.ai The biotechnological production of this compound, for example, through fermentation using genetically engineered microorganisms like Saccharomyces cerevisiae, is another promising avenue for sustainable and controlled production for various applications. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that can be used to predict the biological activity of chemical compounds based on their molecular structure. wikipedia.orgnih.gov Applying QSAR models to this compound and its derivatives could provide valuable insights into the relationship between their chemical structures and their various biological activities, such as insect repellency or antimicrobial effects. ebi.ac.uknih.gov
Future research in this area would involve developing and validating robust QSAR models. nih.govmdpi.com This requires a dataset of this compound derivatives with known activities and a set of calculated molecular descriptors that quantify their physicochemical properties. wikipedia.org By identifying the key structural features that influence activity, QSAR models can guide the design of new, more potent, or selective analogs of this compound for specific applications. mdpi.com These models can help to prioritize which derivatives to synthesize and test, thereby accelerating the discovery of novel and effective compounds.
Q & A
Basic: What safety protocols should researchers follow when handling 2-Octen-3-ol in laboratory settings?
Methodological Answer:
When handling volatile organic compounds like this compound, adopt a tiered safety approach:
- Respiratory Protection: Use NIOSH-approved respirators for prolonged exposure (e.g., half-face respirators with organic vapor cartridges) . Short-term handling in well-ventilated areas may require only particulate filters.
- Glove Selection: Opt for fluorocarbon rubber or butyl rubber gloves, which exhibit high resistance to organic solvents. Verify glove integrity by consulting manufacturer permeation data .
- Eye Protection: Sealable goggles are mandatory to prevent splashes.
- First Aid: For inhalation, immediately move to fresh air and administer oxygen if needed. For skin contact, wash with soap and water for 15 minutes .
Basic: Which analytical techniques are recommended for identifying this compound in complex mixtures?
Methodological Answer:
Combine spectroscopic and chromatographic methods for robust identification:
- Gas Chromatography-Mass Spectrometry (GC-MS): Prioritize polar columns (e.g., DB-WAX) to resolve this compound from isomers. Compare retention indices with NIST Chemistry WebBook data .
- Nuclear Magnetic Resonance (NMR): Use ¹H-NMR to confirm the double bond position (δ 5.3–5.8 ppm for vinyl protons) and hydroxyl group (δ 1.5–2.0 ppm).
- Reference Standards: Cross-validate results with commercially available this compound standards or synthesized derivatives .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
Address contradictions through systematic analysis:
Contextual Comparison: Evaluate differences in experimental conditions (e.g., solvent systems, assay pH, cell lines) .
Principal Contradiction Analysis: Identify the dominant factor influencing bioactivity (e.g., stereochemistry, purity) using factorial design experiments .
Meta-Analysis: Aggregate data from multiple studies and apply statistical models (e.g., random-effects models) to account for variability .

Replication Studies: Reproduce conflicting experiments under standardized protocols to isolate variables .
Advanced: What experimental design considerations are critical for studying this compound’s stability?
Methodological Answer:
Design stability studies to account for environmental and chemical factors:
- Temperature Control: Test degradation kinetics at 4°C, 25°C, and 40°C to simulate storage and operational conditions.
- Light Sensitivity: Expose samples to UV/VIS light and monitor oxidation products via HPLC .
- Incompatible Materials: Avoid contact with strong oxidizers (e.g., peroxides) or metal catalysts that may induce decomposition .
- Data Collection: Use stability-indicating assays (e.g., accelerated shelf-life testing) and document degradation products in a structured table:
| Condition | Degradation Product | Half-Life (Days) | Analytical Method |
|---|---|---|---|
| 40°C, dark | 3-Octanone | 30 | GC-MS |
| 25°C, UV light | Epoxide derivatives | 15 | NMR |
Basic: What strategies optimize literature reviews for this compound research?
Methodological Answer:
Implement systematic search protocols:
-
Keyword Design: Use Boolean operators (e.g., "this compound AND synthesis NOT patent") and Google Scholar’s advanced filters (e.g., date range: 2010–2025) 20 .
Google学术常用搜索技巧08:12
2-谷歌学术04:48
-
Database Prioritization: Focus on SciFinder and Reaxys for reaction pathways, and PubMed for bioactivity data.
-
Citation Tracking: Use tools like Connected Papers to map seminal studies and identify gaps .
Advanced: How should researchers design experiments to synthesize novel this compound derivatives?
Methodological Answer:
Adopt a structured approach for derivative synthesis:
Retrosynthetic Analysis: Identify key functional groups (e.g., hydroxyl, alkene) for modification.
Reaction Optimization: Screen catalysts (e.g., Grubbs catalyst for olefin metathesis) and solvents using Design of Experiments (DoE) .
Characterization: Validate structures via tandem MS/MS and IR spectroscopy (O-H stretch: 3200–3600 cm⁻¹) .
Data Sharing: Archive raw spectral data in repositories like Zenodo for peer validation .
Basic: What physicochemical properties of this compound are critical for experimental design?
Methodological Answer:
Key properties include:
These data inform solvent selection, storage conditions, and risk assessments .
Advanced: What methodologies assess the environmental fate of this compound?
Methodological Answer:
Use ecotoxicological frameworks:
- Biodegradation Studies: Conduct OECD 301B tests to measure aerobic degradation in soil/water systems .
- Aquatic Toxicity: Perform Daphnia magna acute toxicity assays (EC₅₀) and model bioaccumulation potential using QSAR tools .
- Analytical Monitoring: Deploy solid-phase microextraction (SPME) with GC-MS to detect trace residues in environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


